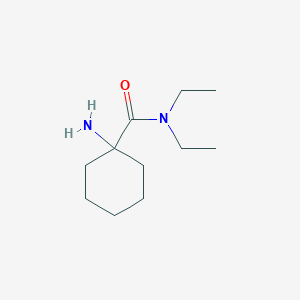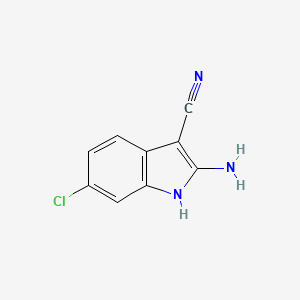![molecular formula C11H12BrNO3S B3199164 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 1016786-75-6](/img/structure/B3199164.png)
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Übersicht
Beschreibung
“2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid” is a chemical compound with the empirical formula C10H10BrNO3S . It has a molecular weight of 304.16 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(CSCC(O)=O)NC1=CC(Br)=CC=C1 . This indicates that the molecule contains a bromophenyl group attached to a carbamoyl group, which is further attached to a methylsulfanyl group. The entire structure is connected to a propanoic acid group . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its IUPAC name is2-{[2-(3-bromoanilino)-2-oxoethyl]sulfanyl}propanoic acid . The InChI code for the compound is 1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Intermediate Compounds
Research on compounds like "2-Fluoro-4-bromobiphenyl" highlights the importance of specific brominated and fluorinated compounds as key intermediates in the manufacture of materials such as non-steroidal anti-inflammatory drugs. The development of practical synthesis methods for these intermediates is crucial for large-scale production, showcasing the relevance of chemical synthesis in pharmaceutical applications (Qiu et al., 2009).
Bioefficacy of Chemical Compounds
The study on "2-hydroxy-4-(methylthio)butanoic acid" (HMTBA) versus DL-methionine highlights the role of chemical structure in biological efficacy, particularly in animal nutrition. Understanding the metabolic, nutritional, and statistical aspects of chemical compounds can inform their optimal use in various applications, including feed supplementation (Vázquez-Añón et al., 2017).
Environmental Impact of Chemical Degradation
The degradation of chemical warfare agents into environmentally persistent degradation products illustrates the environmental fate and potential toxicity of chemical compounds. Research in this area informs environmental health and safety regulations, highlighting the need for careful management and disposal of hazardous chemicals (Munro et al., 1999).
Anticancer Properties of Chemical Derivatives
Studies on cinnamic acid derivatives demonstrate the potential of chemical compounds in medicinal research, particularly as anticancer agents. The exploration of synthesis and biological evaluation of various derivatives can lead to the development of novel antitumor agents (De et al., 2011).
Applications in Food Flavoring
Research into branched chain aldehydes reveals their significance in food flavoring, illustrating how chemical synthesis and degradation pathways influence food taste and quality. Understanding these pathways can aid in the development of flavor compounds for the food industry (Smit et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWANVDLGIQADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)
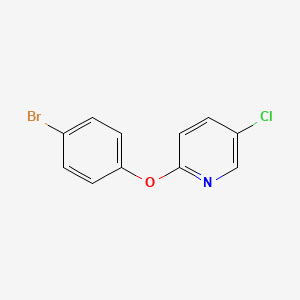
![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)
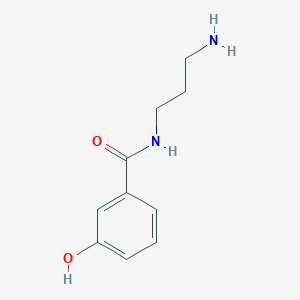
![2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199109.png)
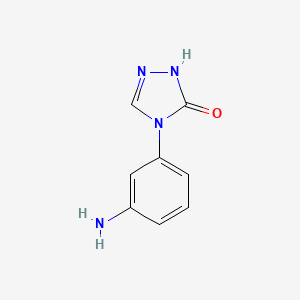
![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)

![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)
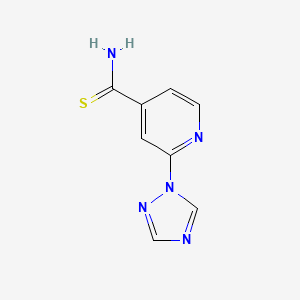
![3-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B3199157.png)
